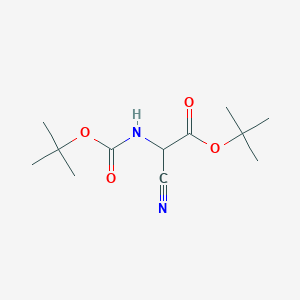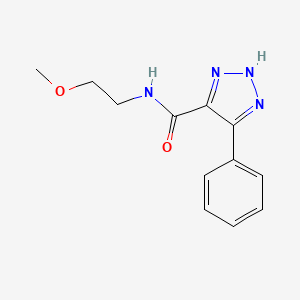
2-(1-phenyl-1H-pyrazol-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-phenyl-1H-pyrazol-5-yl)ethanol” is a compound that falls under the category of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles can be analyzed using techniques like single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations . These techniques help in understanding the supramolecular environment of the compounds .
Chemical Reactions Analysis
The chemical reactions involving pyrazoles are diverse and can be used to synthesize a variety of bioactive chemicals . The reactions can be carried out in various media and the response processes can be thoroughly examined .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can be analyzed using techniques like 1H nuclear magnetic resonance (NMR) and 13C NMR . These techniques provide information about the chemical shifts of the atoms in the molecule, which can confirm the presence or absence of certain interactions .
Wissenschaftliche Forschungsanwendungen
Palladium(II) and Platinum(II) Complexes
Research on palladium(II) and platinum(II) complexes involving ligands derived from pyrazole compounds, such as 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)ethanol, has shown the formation of complexes characterized by various spectroscopic techniques and X-ray diffraction. These complexes exhibit unique conformational isomers and intermolecular hydrogen bonding interactions, highlighting their potential in material science and catalysis (Pérez et al., 2013).
Biological Activity of Pyrazole Derivatives
Synthesis of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes revealed in vitro cytotoxic activity against human promyelocytic leukemia cells and antimicrobial activity against bacteria and yeasts. These findings demonstrate the pharmaceutical and therapeutic potential of pyrazole-based compounds (Asegbeloyin et al., 2014).
Structural and Theoretical Investigations
Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative closely related to the requested compound, have combined experimental and theoretical approaches to elucidate structural properties. These investigations offer insights into the molecular behavior and potential applications of pyrazole derivatives in the development of new materials and pharmaceuticals (Viveka et al., 2016).
Ultrasound-mediated Synthesis
Efficient ultrasound-mediated synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols in aqueous ethanol demonstrates a green protocol for rapid synthesis. This method emphasizes the role of green chemistry in synthesizing pyrazole derivatives with potential applications in various fields, including material science and drug development (Shabalala et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol is the muscarinic receptors , specifically the M1 and M3 subtypes . These receptors are part of the cholinergic system and play a crucial role in various physiological functions, including cardiovascular regulation.
Biochemical Pathways
The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in various physiological processes, including the regulation of cardiovascular function. The compound’s interaction with the muscarinic receptors leads to changes in this pathway, which in turn affect the cardiovascular system.
Result of Action
The administration of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol results in sympathoinhibition, hypotension, and antihypertensive effects . These effects are likely due to the compound’s interaction with the muscarinic receptors and its impact on the cholinergic-nitric oxide signaling pathway .
Safety and Hazards
The safety and hazards associated with pyrazoles can be determined from their hazard statements . For instance, some pyrazoles have hazard statements like H302, H315, H319, H332, and H335, indicating that they can be harmful if swallowed, cause skin irritation, cause serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .
Zukünftige Richtungen
The future directions in the research of pyrazoles involve the development of new synthetic techniques and the exploration of their biological activity . There is also a focus on designing molecules with desirable properties by understanding the supramolecular environment of their crystal structures . Furthermore, the introduction of different substituents on the pyrazole nucleus can assist in understanding how small structural changes affect the supramolecular environment .
Eigenschaften
IUPAC Name |
2-(2-phenylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-7-11-6-8-12-13(11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQAPECSMHRYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

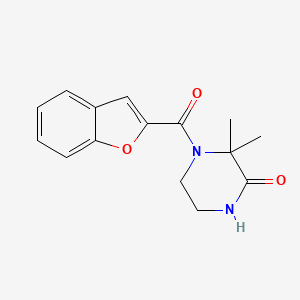

![3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2833994.png)
![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)
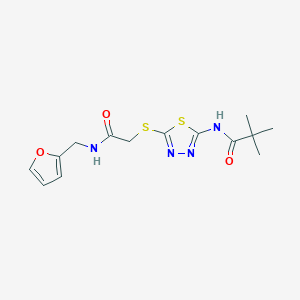

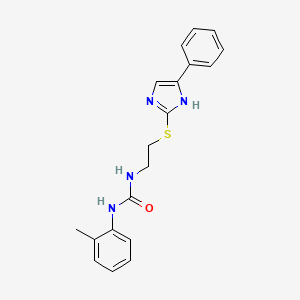
![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)
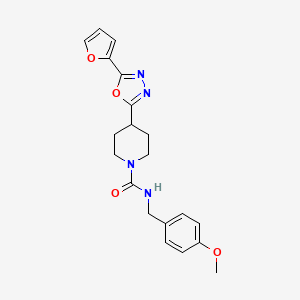
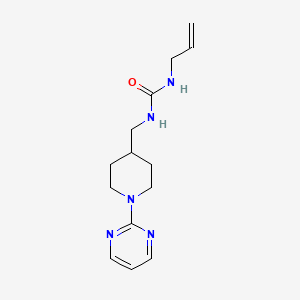
![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)
